molecular formula C24H28ClN5O2 B607886 GSK J5 HCl

GSK J5 HCl

Cat. No.: B607886
M. Wt: 454.0 g/mol
InChI Key: QQHQMHJAOKADED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK J5 Hydrochloride is the hydrochloride form of GSK J5, which is an inactive isomer of GSK J4. It is a cell-permeable ester derivative of the inactive control GSK J2.

Biochemical Analysis

Biochemical Properties

GSK J5 HCl plays a crucial role in biochemical reactions as a negative control for GSK J4. It interacts with various enzymes, proteins, and other biomolecules, albeit in a non-functional manner compared to its active isomer. Specifically, this compound is a weak inhibitor of the histone demethylase JMJD3, with an IC50 value greater than 100 μM . This interaction is essential for studies aiming to understand the inhibition mechanism of JMJD3 by GSK J4, as this compound provides a baseline for comparison.

Cellular Effects

This compound has been shown to have minimal effects on cellular processes due to its inactive nature. In various cell types, it does not significantly alter cell signaling pathways, gene expression, or cellular metabolism. This lack of activity makes this compound an ideal control compound in experiments designed to study the effects of GSK J4. For instance, while GSK J4 can induce apoptosis and cell cycle arrest in acute myeloid leukemia cells, this compound does not exhibit these effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through weak binding interactions with biomolecules. It is hydrolyzed to a free base, which is a poor inhibitor of JMJD3. This weak inhibition is crucial for its role as a control compound, allowing researchers to distinguish the specific effects of GSK J4 on JMJD3 activity. This compound does not significantly alter gene expression or enzyme activity, providing a clear contrast to the active isomer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound remain consistent over time due to its stability. It does not degrade rapidly and maintains its inactive properties throughout the duration of experiments. Long-term studies have shown that this compound does not induce significant changes in cellular function, making it a reliable control for extended research periods .

Dosage Effects in Animal Models

In animal models, this compound exhibits minimal effects across various dosages. Unlike GSK J4, which can have dose-dependent effects on cellular processes and disease progression, this compound does not show significant activity even at higher doses. This lack of activity is beneficial for its use as a control, ensuring that any observed effects in experiments are due to the active compound and not the control .

Metabolic Pathways

This compound is involved in metabolic pathways primarily as a non-functional analog of GSK J4. It does not significantly interact with enzymes or cofactors involved in metabolic processes. Studies have shown that this compound does not affect metabolic flux or metabolite levels, further supporting its role as an inactive control in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to its active isomer. It is cell-permeable and can diffuse across cellular membranes. Due to its inactive nature, it does not interact significantly with transporters or binding proteins. This property ensures that this compound does not interfere with the localization or accumulation of other compounds in experimental settings .

Subcellular Localization

This compound is localized within cells in a manner similar to GSK J4. It does not possess specific targeting signals or post-translational modifications that direct it to particular compartments or organelles. As a result, this compound is distributed uniformly within the cell, providing a consistent baseline for comparison in studies involving its active counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK J5 Hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GSK J5 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

GSK J5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

GSK J5 Hydrochloride is widely used in scientific research due to its role as a negative control compound. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .

Properties

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQMHJAOKADED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.